Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, methylester
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Overview
Description
Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, methylester is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique molecular structure, which includes a butanoic acid backbone and a methylester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, methylester typically involves the reaction of butanoic acid derivatives with tert-butyl carbamate and methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, methylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of butanoic acid, such as alcohols, carboxylic acids, and substituted esters .
Scientific Research Applications
Chemistry
In chemistry, Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, methylester is used as a building block for the synthesis of more complex molecules. It is often employed in organic synthesis and as a reagent in various chemical reactions .
Biology
In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a substrate in enzymatic assays and helps in understanding the mechanisms of enzyme action .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on cellular processes and its potential use in drug development .
Industry
In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, methylester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-
- Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-
- Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-oxo-
Uniqueness
Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, methylester is unique due to its specific ester group and the presence of the tert-butyl carbamate moiety. These structural features confer distinct chemical properties and reactivity, making it valuable for specialized applications .
Properties
Molecular Formula |
C11H21NO4 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
methyl 4-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]butanoate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)8-12-7-5-6-9(13)15-4/h12H,5-8H2,1-4H3 |
InChI Key |
VBPKGRYZALPJRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNCCCC(=O)OC |
Origin of Product |
United States |
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